Reactive Blue 21
Overview
Description
Reactive Blue 21 is a phthalocyanine dye commonly used in the textile industry for dyeing cellulose fibers such as cotton, rayon, silk, wool, and leather. It is known for its intense blue color and high solubility in water. The dye forms covalent bonds with the fibers, making it highly resistant to washing and fading. its stable aromatic structure makes it difficult to decompose, posing environmental challenges due to its toxicity and non-biodegradability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Reactive Blue 21 is synthesized through a multi-step process involving the formation of a phthalocyanine core followed by the introduction of reactive groups. The synthesis typically starts with the cyclotetramerization of phthalonitrile in the presence of a metal salt, such as copper chloride, to form the phthalocyanine core. This core is then sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups, which enhance the dye’s solubility in water .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, stirring, and pH adjustment. The final product is purified through filtration and crystallization to remove impurities and obtain the desired dye quality .
Chemical Reactions Analysis
Types of Reactions: Reactive Blue 21 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of its aromatic structure.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the decolorization of the dye.
Substitution: The reactive groups in the dye can participate in nucleophilic substitution reactions with nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Sodium hydroxide or other nucleophiles in aqueous solutions.
Major Products Formed:
Oxidation: Degraded aromatic compounds.
Reduction: Colorless leuco forms of the dye.
Substitution: Modified dye molecules with different functional groups.
Scientific Research Applications
Reactive Blue 21 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye degradation and adsorption processes.
Biology: Employed in staining techniques for visualizing cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in wastewater treatment studies to develop methods for dye removal from industrial effluents
Mechanism of Action
The primary mechanism by which Reactive Blue 21 exerts its effects is through the formation of covalent bonds with the target substrates. The dye’s reactive groups, such as sulfonic acid groups, react with nucleophilic sites on the fibers or other substrates, resulting in strong and stable attachments. This covalent bonding is facilitated by the dye’s aromatic structure, which provides stability and resistance to degradation .
Comparison with Similar Compounds
Reactive Blue 19: Another phthalocyanine dye with similar applications but different reactive groups.
Reactive Blue 221: A phthalocyanine dye used in similar contexts but with variations in its molecular structure.
Comparison: Reactive Blue 21 is unique due to its specific reactive groups and high solubility in water, which make it particularly effective for dyeing cellulose fibers. Compared to Reactive Blue 19 and Reactive Blue 221, this compound offers better stability and resistance to washing, making it a preferred choice in the textile industry .
Properties
IUPAC Name |
copper;33-[[4-(2-hydroxyethylsulfonyl)phenyl]sulfamoyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-6,15,24-trisulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H25N9O14S5.Cu/c50-13-14-64(51,52)20-3-1-19(2-4-20)49-65(53,54)21-5-9-25-29(15-21)37-41-33(25)43-38-31-17-23(67(58,59)60)7-11-27(31)35(45-38)47-40-32-18-24(68(61,62)63)8-12-28(32)36(48-40)46-39-30-16-22(66(55,56)57)6-10-26(30)34(42-37)44-39;/h1-12,15-18,49-50H,13-14H2,(H3-2,41,42,43,44,45,46,47,48,55,56,57,58,59,60,61,62,63);/q-2;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQMFIJLJLLQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C3[N-]4)S(=O)(=O)O)C9=C6C=C(C=C9)S(=O)(=O)O)C1=C5C=C(C=C1)S(=O)(=O)O)S(=O)(=O)CCO.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H25CuN9O14S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893743 | |
Record name | Reactive Blue 21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12236-86-1 | |
Record name | Reactive Blue 21 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reactive Blue 21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C.I. Reactive Blue 21 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REACTIVE BLUE 21 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377M303BWG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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